Methyltris(tri-sec-butoxysilyloxy)silane

Description

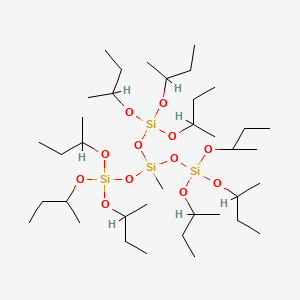

Methyltris(trimethylsiloxy)silane (CAS RN: 17928-28-8) is a silicon-based compound with the molecular formula C₁₀H₃₀O₃Si₄ and a molecular weight of 310.69 g/mol . It is characterized by a central silicon atom bonded to a methyl group and three trimethylsiloxy (–OSi(CH₃)₃) substituents. This compound is notable for its presence in diverse contexts, including:

- Food and Beverages: Identified in fermented pearl millet beverages, where it contributes to flavor and antimicrobial properties .

- Plant Chemistry: Detected in Curtis Melaleuca citrina leaf extracts via GC-MS analysis, accounting for 11.17% of volatile compounds .

- Environmental Samples: Found in water pollution studies as a major organic pollutant in certain regions .

- Biological Activity: Exhibits antimicrobial properties, as highlighted in phytochemical analyses .

Its structural stability and volatility (indicated by boiling point data ) make it suitable for analytical applications, while its functional groups influence its role in flavor enhancement and microbial inhibition.

Properties

CAS No. |

60711-47-9 |

|---|---|

Molecular Formula |

C37H84O12Si4 |

Molecular Weight |

833.4 g/mol |

IUPAC Name |

tributan-2-yl [methyl-bis[tri(butan-2-yloxy)silyloxy]silyl] silicate |

InChI |

InChI=1S/C37H84O12Si4/c1-20-29(10)38-51(39-30(11)21-2,40-31(12)22-3)47-50(19,48-52(41-32(13)23-4,42-33(14)24-5)43-34(15)25-6)49-53(44-35(16)26-7,45-36(17)27-8)46-37(18)28-9/h29-37H,20-28H2,1-19H3 |

InChI Key |

JTMGSJWZRADOSX-UHFFFAOYSA-N |

SMILES |

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |

Canonical SMILES |

CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O[Si](OC(C)CC)(OC(C)CC)OC(C)CC)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |

Other CAS No. |

60711-47-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

The following table summarizes key structural, functional, and applicational differences between methyltris(trimethylsiloxy)silane and analogous tris-siloxy/keticime-substituted silanes:

Structural and Functional Differences

Substituent Groups :

- Trimethylsiloxy (–OSi(CH₃)₃) : Found in methyltris(trimethylsiloxy)silane and phenethyltris(trimethylsiloxy)silane. These groups confer volatility and thermal stability, making them suitable for analytical and flavor applications .

- Ketoxime (–ON=C(CH₃)R) : Present in KH301 and methylisobutylketoxime derivatives. These groups enable moisture-curable cross-linking in industrial polymers, enhancing adhesion and mechanical properties .

Biological vs. Industrial Roles :

Methyltris(trimethylsiloxy)silane :

- Food Industry : Imparts flavor in fermented beverages and acts as a preservative due to antimicrobial effects .

- Environmental Impact : Detected as a pollutant in water systems, indicating environmental persistence .

Ketoxime-Substituted Silanes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.